Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine-based compound featuring a 4-fluorobenzoylamino-substituted phenylsulfanyl group at position 4, a methylsulfanyl group at position 2, and an ethyl carboxylate ester at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
ethyl 4-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-3-28-20(27)15-12-23-21(29-2)25-19(15)30-17-7-5-4-6-16(17)24-18(26)13-8-10-14(22)11-9-13/h4-12H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHUQAOUNGJYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 478079-36-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C21H18FN3O3S2
- Molecular Weight : 443.51 g/mol
- Structure : The compound features a pyrimidine ring substituted with various functional groups, including a fluorobenzoyl amino group and methylthio groups, which may influence its biological activity.
This compound is believed to interact with several biological targets, primarily within the context of cancer research and cellular signaling pathways:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth.
- G Protein-Coupled Receptors (GPCRs) : The compound might also interact with GPCRs, which play a significant role in various physiological processes and are common drug targets. These interactions can modulate signaling pathways that affect cell survival and proliferation .
- Transcription Factors : Research indicates potential modulation of transcription factors such as Oct3/4, which is essential for maintaining pluripotency in stem cells. Compounds that influence Oct3/4 expression can have implications in regenerative medicine and cancer treatment .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it has been tested against breast and lung cancer cell lines, demonstrating significant inhibition of cell viability at certain concentrations.
Mechanistic Insights
The mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for eliminating malignant cells without affecting normal tissues.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound. In these models, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
- Combination Therapies : Recent investigations have explored the use of this compound in combination with other chemotherapeutics. Preliminary results suggest enhanced efficacy when used alongside established drugs like doxorubicin, indicating potential for combination therapy strategies.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing vs. Donating Groups : Fluorine and chlorine substituents enhance lipophilicity (higher XLogP3), but fluorine’s smaller size minimizes steric effects, favoring target engagement in enzyme-binding pockets .
- Sulfur vs.
- Biological Activity : Methylsulfanyl at position 2 is critical for kinase inhibition in some pyrimidine derivatives, while fluorobenzoyl groups improve metabolic stability in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
